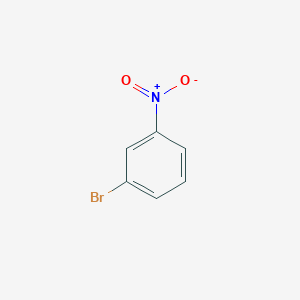

1-Bromo-3-nitrobenzene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7084. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIROFMBWVMWLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060409 | |

| Record name | Benzene, 1-bromo-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow or tan solid; [Alfa Aesar MSDS] | |

| Record name | 3-Bromonitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.07 [mmHg] | |

| Record name | 3-Bromonitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

585-79-5, 61878-56-6 | |

| Record name | 1-Bromo-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, bromonitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061878566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-bromo-3-nitrobenzene synthesis from nitrobenzene

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-nitrobenzene from Nitrobenzene (B124822)

Introduction

This compound is a valuable intermediate in organic synthesis, utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis from nitrobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction on a deactivated aromatic ring. The nitro group (-NO2) is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack and directs incoming substituents to the meta position.[1][2] This guide provides a comprehensive overview of the synthesis, detailing the underlying mechanism, various experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of nitrobenzene proceeds via a three-step electrophilic aromatic substitution mechanism. The presence of the nitro group significantly influences the reaction's regioselectivity, favoring the formation of the meta isomer.[1][3]

-

Generation of the Electrophile : A strong electrophile, the bromonium ion (Br+), is generated. This is typically achieved by reacting molecular bromine (Br2) with a Lewis acid catalyst, such as iron(III) bromide (FeBr3) or iron powder, which is converted to FeBr3 in situ.[4][5]

-

Electrophilic Attack : The electron-rich π system of the nitrobenzene ring attacks the electrophilic Br+. This attack is the rate-determining step and results in the formation of a positively charged resonance-stabilized carbocation known as an arenium ion or Wheland intermediate.[5][6] Due to the deactivating nature of the nitro group, which creates a partial positive charge at the ortho and para positions, the electrophile preferentially attacks the meta position where the electron density is relatively higher.[4][7]

-

Deprotonation : A weak base, such as the FeBr4- complex, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound.[4][6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sciencemadness Discussion Board - bromination of nitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

1-bromo-3-nitrobenzene CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-3-nitrobenzene, a key chemical intermediate in various fields of organic synthesis. This document outlines its chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the development of pharmaceuticals and other advanced materials.

Chemical Identity and Properties

This compound, also known as m-bromonitrobenzene, is an aromatic compound with the molecular formula C₆H₄BrNO₂.[1][2][3][4] Its unique structure, featuring both a bromine atom and a nitro group on the benzene (B151609) ring, makes it a versatile reagent in organic chemistry.[4] The CAS Registry Number for this compound is 585-79-5.[1][5][6][7]

The physicochemical properties of this compound are summarized in the table below, providing essential data for laboratory and industrial applications.

| Property | Value |

| CAS Number | 585-79-5 |

| Molecular Formula | C₆H₄BrNO₂[1][2][3][4] |

| Molecular Weight | 202.01 g/mol [1][4][8] |

| Appearance | White to light yellow crystalline powder[1][4][9] |

| Melting Point | 51-56 °C[1][2] |

| Boiling Point | 256 °C[3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1][7] |

| Density | 1.704 g/mL[3] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is primarily achieved through the electrophilic bromination of nitrobenzene (B124822). The nitro group is a meta-director, which selectively guides the incoming bromine atom to the C3 position of the benzene ring. Several methods have been reported, with variations in the brominating agent and reaction conditions.

Protocol 1: Bromination using Bromine and Iron Powder

This is a traditional and widely cited method for the synthesis of m-bromonitrobenzene.

Materials:

-

Nitrobenzene (freshly distilled and dry)

-

Iron powder ("ferrum reductum")

-

Bromine (dry)

-

Sodium bisulfite solution (saturated)

-

Water

-

Ethanol (for recrystallization, if desired)

Equipment:

-

Three-necked, round-bottomed flask

-

Reflux condenser

-

Separatory funnel

-

Mechanical stirrer

-

Heating oil bath

-

Steam distillation apparatus

Procedure:

-

In a 3-liter three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, place 270 g (2.2 moles) of freshly distilled, dry nitrobenzene.

-

Heat the flask in an oil bath maintained at 135–145°C.

-

Add 8 g of iron powder to the stirred nitrobenzene.

-

From the separatory funnel, add 60 cc of dry bromine at a rate that prevents bromine vapors from escaping through the condenser. This addition typically takes about one hour.

-

Continue stirring and heating the mixture for another hour.

-

Repeat the addition of 8 g of iron powder and 60 cc of bromine twice more, with one hour of stirring and heating between each addition.

-

After the final addition, add a final 2 g of iron powder and continue heating for one more hour.

-

Pour the dark reddish-brown reaction product into 1.5 liters of water containing 50 cc of a saturated sodium bisulfite solution to remove any unreacted bromine.

-

Perform steam distillation to separate the product. Collect the initial distillate separately to remove any unchanged nitrobenzene. Approximately 12 liters of distillate may be needed to collect all the product.

-

The product will crystallize in the distillate as a yellow solid. Filter the solid with suction and press it on the funnel to remove water.

-

The crude product can be further purified by recrystallization from ethanol or by distillation under reduced pressure.

Protocol 2: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This method offers milder reaction conditions and can lead to a purer product with a higher yield.

Materials:

-

Nitrobenzene

-

Concentrated sulfuric acid (98%)

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Methanol (B129727) (for recrystallization)

-

Hot water

Equipment:

-

Four-necked flask with a stirrer, condenser, and thermometer

Procedure:

-

Into a 500 ml four-necked flask, add 100 g of 98% sulfuric acid.

-

Control the temperature at 30-40°C and slowly add 123 g of nitrobenzene while stirring.

-

Maintain the temperature at 30-40°C and add a total of 143 g of DBDMH in batches.

-

Allow the reaction to proceed at this temperature. The reaction progress can be monitored by gas chromatography to ensure the content of m-bromonitrobenzene reaches over 99%.

-

Once the reaction is complete, maintain the temperature at 50-60°C and remove the acidic water layer.

-

Wash the remaining oil layer twice with hot water.

-

Recrystallize the product from methanol and allow it to air dry.

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules.[4] Its utility stems from the presence of two reactive sites: the bromine atom, which can participate in various cross-coupling reactions, and the nitro group, which can be reduced to an amine. This dual reactivity allows for the sequential introduction of different functional groups, making it a versatile building block for complex molecular architectures.[4]

Key applications include:

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The bromo and nitro functionalities allow for the construction of complex heterocyclic and biaryl structures commonly found in medicinal chemistry.

-

Dye and Pigment Industry: The compound is used in the manufacturing of azo dyes and other colorants.

-

Agrochemicals: It is an intermediate in the production of certain pesticides and herbicides.

-

Materials Science: Researchers utilize this compound in the synthesis of specialty polymers and advanced materials with specific electronic or optical properties.[4]

The following diagram illustrates a general workflow for the utilization of this compound in a multi-step organic synthesis.

Caption: Synthetic pathways from this compound.

This in-depth guide provides essential technical information on this compound for professionals in research and development. The detailed protocols and application insights aim to facilitate its effective use in the synthesis of novel and valuable compounds.

References

- 1. This compound [chembk.com]

- 2. prepchem.com [prepchem.com]

- 3. This compound [stenutz.eu]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. CAS 585-79-5: this compound | CymitQuimica [cymitquimica.com]

- 8. Benzene, 1-bromo-3-nitro- | C6H4BrNO2 | CID 11457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN103804197A - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of 1-Bromo-3-nitrobenzene in Electrophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 1-bromo-3-nitrobenzene in electrophilic aromatic substitution reactions. The document details the electronic effects of the substituents, predicts the regioselectivity of various reactions, and provides experimental protocols for key transformations.

Core Concepts: Electronic Effects and Reactivity

This compound is a disubstituted benzene (B151609) ring featuring two deactivating groups. The reactivity and regioselectivity of this substrate in electrophilic aromatic substitution are governed by the interplay of the electronic effects of the bromo and nitro substituents.

-

The Nitro Group (-NO₂): The nitro group is a powerful deactivating group, withdrawing electron density from the aromatic ring through both the inductive effect (-I) and the resonance effect (-M). This significantly reduces the nucleophilicity of the benzene ring, making it much less reactive towards electrophiles than benzene itself. The nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself.

-

The Bromo Group (-Br): The bromo group is also a deactivating group, primarily due to its strong electron-withdrawing inductive effect (-I). However, it possesses lone pairs of electrons that can be donated to the ring through the resonance effect (+M). Because the inductive effect is stronger than the resonance effect, halogens are deactivating overall. Despite this, the resonance effect is key to its directing properties, making it an ortho, para-director.

The combined presence of these two deactivating groups renders this compound highly unreactive towards electrophilic attack. Consequently, forcing conditions, such as high temperatures and strong acid catalysts, are typically required to effect substitution.

Regioselectivity in Electrophilic Aromatic Substitution

The position of electrophilic attack on the this compound ring is determined by the directing effects of both substituents. Let's consider the numbering of the ring, with the bromo group at position 1 and the nitro group at position 3.

-

Positions activated by the bromo group (ortho, para): C2, C4, C6

-

Positions activated by the nitro group (meta): C5

A qualitative analysis of the directing effects suggests that the incoming electrophile will preferentially substitute at the positions that are least deactivated. The positions ortho and para to the strongly deactivating nitro group (C2, C4, C6) are highly deactivated. The position meta to the nitro group (C5) is also deactivated, but to a lesser extent. The bromo group directs ortho and para, but its influence is weaker than the powerful meta-directing nitro group. Therefore, the primary site of electrophilic attack is predicted to be the C5 position, which is meta to both substituents.

Key Electrophilic Substitution Reactions

Nitration

The introduction of a second nitro group onto the this compound ring requires harsh nitrating conditions. The major product expected is 1-bromo-3,5-dinitrobenzene , resulting from the electrophilic attack at the C5 position, which is meta to the existing nitro group and also meta to the bromo group.

Predicted Product Distribution:

Experimental Protocol: Nitration of an Aromatic Ring (General Procedure)

A general procedure for the nitration of a deactivated aromatic ring is as follows. This should be adapted and optimized for this compound.

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. The flask should be cooled in an ice bath during the addition.

-

Reaction: Slowly add this compound to the cooled nitrating mixture with continuous stirring.

-

Temperature Control: Maintain the reaction temperature below 60°C to minimize the formation of byproducts.

-

Reaction Completion: After the addition is complete, continue stirring for a specified period (e.g., 1-2 hours) at a controlled temperature.

-

Work-up: Pour the reaction mixture onto crushed ice and water. The solid product will precipitate.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water until the washings are neutral, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Halogenation (Bromination)

Further bromination of this compound is expected to yield 1,3-dibromo-5-nitrobenzene (B1662017) as the major product. The incoming bromine electrophile will be directed to the C5 position, which is meta to both the existing bromo and nitro groups. The bromination of nitrobenzene (B124822) is known to have almost 100% selectivity for the meta-substituted product.[1]

Quantitative Data: Bromination of Nitrobenzene

| Starting Material | Major Product | Selectivity |

| Nitrobenzene | This compound | ~100%[1] |

Experimental Protocol: Bromination of Nitrobenzene to this compound

This established protocol from Organic Syntheses details the preparation of this compound, which can be adapted for the further bromination to 1,3-dibromo-5-nitrobenzene by adjusting stoichiometry and reaction conditions.

-

Apparatus: A three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Reagents:

-

Nitrobenzene

-

Iron powder (catalyst)

-

Bromine

-

-

Procedure:

-

Place nitrobenzene and a portion of the iron powder in the flask.

-

Heat the mixture to 135-145°C.

-

Add bromine dropwise from the dropping funnel while stirring vigorously.

-

After the initial addition, add the remaining iron powder and bromine in portions.

-

Continue heating and stirring until the evolution of hydrogen bromide gas subsides.

-

-

Work-up and Purification:

-

Steam distill the reaction mixture to separate the product from non-volatile materials.

-

The crude solid product is collected and can be purified by recrystallization from ethanol (B145695) or by vacuum distillation.

-

Sulfonation

Sulfonation of this compound with fuming sulfuric acid (H₂SO₄/SO₃) is predicted to yield 2-bromo-4-nitrobenzenesulfonic acid as the major product. The incoming electrophile (SO₃) will preferentially attack the C5 position.

Experimental Protocol: Sulfonation of Nitrobenzene

The following is a general procedure for the sulfonation of nitrobenzene, which can serve as a starting point for the sulfonation of this compound.

-

Reagents:

-

Nitrobenzene

-

Fuming sulfuric acid (oleum)

-

-

Procedure:

-

In a flask equipped with a stirrer, carefully add nitrobenzene to fuming sulfuric acid.

-

Heat the reaction mixture to a specified temperature (e.g., 100-120°C) for several hours.

-

-

Work-up:

-

Cool the reaction mixture and pour it into a solution of sodium chloride to precipitate the sodium salt of the sulfonic acid.

-

The product can be isolated by filtration.

-

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not successful with strongly deactivated aromatic rings. The presence of the powerful electron-withdrawing nitro group, further compounded by the deactivating bromo group, renders the this compound ring too unreactive to undergo Friedel-Crafts alkylation or acylation under standard conditions. The Lewis acid catalyst used in these reactions (e.g., AlCl₃) will complex with the nitro group, further deactivating the ring.

Visualizations

Logical Relationship of Directing Effects

Caption: Electronic effects and directing influence of substituents.

Experimental Workflow for Bromination

Caption: A generalized experimental workflow for bromination.

Signaling Pathway for Electrophilic Aromatic Substitution

Caption: The general mechanism of electrophilic aromatic substitution.

Conclusion

This compound is a highly deactivated substrate for electrophilic aromatic substitution due to the presence of two electron-withdrawing groups. Reactions require forcing conditions, and substitution occurs preferentially at the C5 position, which is meta to both the bromo and nitro groups. While Friedel-Crafts reactions are not feasible, nitration, halogenation, and sulfonation can be achieved to introduce further functionality, providing a pathway for the synthesis of more complex molecules. The provided experimental protocols serve as a foundation for researchers to develop specific procedures for their synthetic targets.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Electronic Effects of Substituents in 1-Bromo-3-Nitrobenzene

This technical guide provides a comprehensive analysis of the electronic effects of the bromo and nitro substituents on the benzene (B151609) ring in this compound. Understanding these effects is crucial for predicting the molecule's reactivity, spectroscopic properties, and potential applications in medicinal chemistry and materials science.

Introduction to Electronic Effects

The chemical and physical properties of a substituted benzene derivative are significantly influenced by the electronic character of its substituents. These effects can be broadly categorized into two types: inductive effects, which are transmitted through sigma (σ) bonds, and resonance (or mesomeric) effects, which are transmitted through pi (π) systems.[1][2] In this compound, both the bromine atom and the nitro group exert powerful electronic influences on the aromatic ring.

Inductive and Resonance Effects in this compound

Inductive Effect (-I)

Both bromine and the nitro group are more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the σ-bonds. This is known as a negative inductive effect (-I).[1] This effect decreases the electron density on the aromatic ring, making it less susceptible to electrophilic attack compared to benzene.[3] The nitro group has a stronger -I effect than bromine.

Resonance Effect (-R and +R)

The nitro group exhibits a strong negative resonance effect (-R or -M) by delocalizing the π-electrons of the benzene ring onto its own oxygen atoms.[1][4] This delocalization further reduces the electron density on the ring, particularly at the ortho and para positions relative to the nitro group.

Conversely, the bromine atom has lone pairs of electrons that can be delocalized into the aromatic π-system, resulting in a positive resonance effect (+R or +M).[4][5] However, for halogens, the strong electron-withdrawing inductive effect (-I) generally outweighs the weaker electron-donating resonance effect (+R).[2][5]

The interplay of these electronic effects in this compound is visualized in the diagram below.

Caption: Inductive (-I) and Resonance (±R) effects in this compound.

Quantitative Analysis: Hammett Constants

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent.[6] The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) depends on the nature of the reaction.[7] For meta-substituted compounds like this compound, the Hammett constants (σ_m) primarily reflect the inductive effect.

| Substituent | Hammett Constant (σ_m) | Electronic Effect |

| -Br | 0.39[8] | Electron-withdrawing |

| -NO₂ | 0.71[8] | Strongly electron-withdrawing |

The positive values of σ_m for both bromine and the nitro group confirm their electron-withdrawing nature through the meta position.[9] The larger value for the nitro group indicates it is a significantly stronger electron-withdrawing group than bromine.[10]

Spectroscopic Data Summary

Spectroscopic data provides physical evidence of the electronic structure of this compound.

| Spectroscopic Data | Value | Reference |

| Molecular Formula | C₆H₄BrNO₂ | [11][12] |

| Molecular Weight | 202.01 g/mol | [13] |

| Melting Point | 51-54 °C | [14] |

| IR Spectrum | Data available in NIST WebBook | [11] |

| Mass Spectrum (EI) | Major peaks at m/z 201, 203, 155, 76, 75 | [12][13] |

| UV-Vis Spectrum | Data available on SpectraBase | [15] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct bromination of nitrobenzene (B124822).

Materials:

-

Nitrobenzene

-

Iron powder ("ferrum reductum")

-

Dry bromine

-

Sodium bisulfite solution

-

Oil bath

-

Three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel

Procedure:

-

Place 410 g (3.5 moles) of dry nitrobenzene and 26 g of iron powder into the three-necked flask.[16]

-

Heat the flask in an oil bath maintained at 135–145°C.[16]

-

Add 8 g of iron powder to the stirred nitrobenzene.[16]

-

From the dropping funnel, add 60 cc of dry bromine at a rate that prevents bromine vapors from escaping the condenser (this takes about one hour).[16]

-

Stir and heat the mixture for another hour. Repeat the addition of iron powder (8 g) and bromine (60 cc) twice more, with one hour of stirring and heating between each addition.[16]

-

After the final addition, add a final 2 g of iron powder and continue heating for one more hour.[16]

-

Pour the hot, dark reddish-brown liquid product into 1.5 L of water containing 50 cc of a saturated sodium bisulfite solution to remove unreacted bromine.[16]

-

Purify the product by steam distillation. Collect the distillate until all the this compound has been recovered (approximately 12 L of distillate).[16]

-

Filter the resulting yellow crystalline solid with suction and press it on the funnel to remove water.[16]

-

The crude product can be further purified by distillation under reduced pressure.[16]

Caption: Workflow for the synthesis of this compound.

Determination of Hammett Constants

The Hammett substituent constant (σ) is typically determined by measuring the acid dissociation constant (Ka) of a series of substituted benzoic acids and comparing them to the Ka of benzoic acid itself.[17]

General Protocol:

-

Preparation of Solutions: Prepare standardized solutions of the substituted benzoic acid and a strong base (e.g., NaOH) in a suitable solvent system (e.g., 70:30 ethanol-water).[17]

-

Titration: Accurately measure a volume of the substituted benzoic acid solution and titrate it with the standardized NaOH solution, monitoring the pH with a calibrated pH meter.[17]

-

Data Collection: Record the pH at regular intervals of titrant addition, especially near the equivalence point.[17]

-

pKa Determination: Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point is equal to the pKa of the acid.

-

Hammett Constant Calculation: The Hammett constant (σ) is calculated using the equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid), assuming a reaction constant (ρ) of 1 for the ionization of benzoic acids in water at 25°C.[17]

Caption: Logical workflow for the determination of Hammett constants.

Conclusion

The bromine and nitro substituents in this compound are both electron-withdrawing, primarily through strong inductive effects. The nitro group also exerts a powerful resonance-withdrawing effect. These combined effects significantly reduce the electron density of the aromatic ring, thereby deactivating it towards electrophilic aromatic substitution. The quantitative data from Hammett constants and the physical evidence from spectroscopic analysis provide a consistent and comprehensive understanding of the electronic structure of this molecule, which is invaluable for predicting its reactivity and designing synthetic pathways for novel therapeutic agents and advanced materials.

References

- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 4. www1.lasalle.edu [www1.lasalle.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. pharmacy180.com [pharmacy180.com]

- 8. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scispace.com [scispace.com]

- 11. Benzene, 1-bromo-3-nitro- [webbook.nist.gov]

- 12. Benzene, 1-bromo-3-nitro- [webbook.nist.gov]

- 13. Benzene, 1-bromo-3-nitro- | C6H4BrNO2 | CID 11457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1-Bromo-3-nitrobenceno, 99 %, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.es]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. web.viu.ca [web.viu.ca]

A Comprehensive Technical Guide to the Solubility of 1-Bromo-3-nitrobenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of 1-bromo-3-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding the solubility of this compound in various organic solvents is critical for process development, purification, and formulation. This document compiles available solubility data, presents detailed experimental protocols for its determination, and offers a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. This compound, with its aromatic ring, a bromine atom, and a nitro group, exhibits moderate polarity.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide array of common organic solvents is not extensively reported in publicly available literature. However, some data regarding its aqueous solubility has been found. It is generally described as having moderate solubility in organic solvents like ethanol (B145695) and ether and is insoluble in water.

| Solvent | Chemical Class | Temperature (°C) | Solubility | Data Type |

| Water | Protic | Not Specified | 0.05 M | Quantitative |

| Water | Protic | Not Specified | log10(S) = -3.29 | Quantitative |

Note: The temperature for the quantitative water solubility data was not specified in the source materials. Solubility is temperature-dependent.

Given the limited availability of specific quantitative data, experimental determination is often necessary. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. Below are two common and reliable methods adapted for this compound.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a known volume of a saturated solution.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed beaker

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The concentration of the dissolved solid should become constant over time.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80 °C).

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the dish containing the solid residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final mass.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

UV-Visible Spectrophotometry Method

This indirect method relies on measuring the absorbance of the dissolved solute and correlating it to its concentration via a calibration curve. This method is suitable for compounds that absorb UV-Vis radiation, which this compound does due to its aromatic system.

Materials:

-

This compound (solid)

-

Selected organic solvent (spectroscopic grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Constant temperature shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of a Saturated Solution and Sampling:

-

Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution at a constant temperature.

-

Withdraw a filtered aliquot of the supernatant as described in step 3 of the Gravimetric Method.

-

-

Sample Dilution and Absorbance Measurement:

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent at the experimental temperature.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While comprehensive quantitative solubility data for this compound in common organic solvents is sparse in the literature, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. The provided workflow offers a systematic approach for researchers and professionals in drug development and chemical synthesis to accurately assess the solubility of this important compound, facilitating its effective use in various applications.

The Role of 1-Bromo-3-Nitrobenzene as a Pivotal Chemical Intermediate: A Technical Guide

Introduction

1-Bromo-3-nitrobenzene (CAS No: 585-79-5) is a halogenated nitroaromatic compound that serves as a cornerstone intermediate in modern organic synthesis.[1] Characterized by a benzene (B151609) ring substituted with a bromine atom and a nitro group at the meta position, its molecular structure offers a unique combination of reactivity. The potent electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution.[1] This dual reactivity, coupled with the bromine atom's amenability to various cross-coupling reactions, makes this compound an exceptionally versatile building block for constructing complex molecules.[1][2] Consequently, it is extensively utilized in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[2][3]

This technical guide provides an in-depth overview of the synthesis, key chemical transformations, and applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 585-79-5 | [2][4] |

| Molecular Formula | C₆H₄BrNO₂ | [2][5] |

| Molecular Weight | 202.01 g/mol | [2][5] |

| Appearance | Pale yellow or light yellow crystalline solid/powder | [2] |

| Melting Point | 52-55 °C | [6] |

| Flash Point | 110 °C (closed cup) | [6] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [3] |

Synthesis of this compound

The most common industrial and laboratory-scale synthesis of this compound involves the direct electrophilic bromination of nitrobenzene. The nitro group is a meta-director, which selectively guides the incoming bromine electrophile to the C-3 position. Due to the deactivating nature of the nitro group, this reaction requires harsh conditions or specific catalytic systems to proceed efficiently.[1][7]

Synthesis Workflow

References

- 1. This compound | 585-79-5 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. This compound 97 585-79-5 [sigmaaldrich.com]

- 7. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

understanding the directing effects in sulfonation of 1-bromo-3-nitrobenzene

An In-depth Technical Guide to the Directing Effects in the Sulfonation of 1-Bromo-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the regiochemical outcomes of the sulfonation of this compound. The interplay between the directing effects of the bromo and nitro substituents is analyzed to predict the resulting isomers. This document adheres to established principles of electrophilic aromatic substitution (EAS).

Core Principles: Directing Effects in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic synthesis, allowing for the functionalization of aromatic rings. The regioselectivity of these reactions on substituted benzene (B151609) rings is dictated by the electronic properties of the substituents already present. These properties are generally categorized into two effects: the inductive effect and the resonance effect.

-

The Nitro Group (-NO₂): The nitro group is a potent deactivating group, meaning it reduces the rate of electrophilic substitution compared to benzene.[1][2] This deactivation stems from its strong electron-withdrawing nature through both the inductive effect (-I) and a powerful resonance effect (-R).[3] Consequently, it directs incoming electrophiles to the meta position.[1][3][4] The resonance structures of the intermediate carbocation (sigma complex) show that attack at the ortho or para positions would place a destabilizing positive charge adjacent to the positively charged nitrogen atom of the nitro group.[3] Meta attack avoids this unfavorable arrangement, making it the preferred pathway.[3][4]

-

The Bromo Group (-Br): Halogens like bromine present a classic case of competing electronic effects. They are deactivating overall because their strong electronegativity withdraws electron density from the ring inductively (-I effect).[5][6] However, they are ortho, para-directing because the lone pairs on the bromine atom can donate electron density through resonance (+R effect).[6] This resonance donation effectively stabilizes the carbocation intermediates formed during ortho and para attack, making these pathways more favorable than meta attack.[5]

Data Presentation: Substituent Properties

The directing influence of a substituent is a result of the interplay between its inductive and resonance effects.

| Substituent | Inductive Effect | Resonance Effect | Overall Ring Effect | Directing Effect |

| -NO₂ | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating | Meta |

| -Br | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |

Analysis of Regioselectivity in this compound

When multiple substituents are present on a benzene ring, the directing effect is typically controlled by the most activating (or least deactivating) group.[7] In the case of this compound, both substituents are deactivating. However, the nitro group is significantly more deactivating than the bromo group. Therefore, the bromo group's directing effect will predominantly determine the position of the incoming electrophile.[7]

The available positions for substitution are C2, C4, C5, and C6.

| Position | Relationship to -Br (C1) | Relationship to -NO₂ (C3) | Directing Influence | Predicted Outcome |

| C2 | Ortho | Ortho | Activated by -Br (ortho), Deactivated by -NO₂. Sterically hindered. | Minor Product |

| C4 | Para | Ortho | Strongly activated by -Br (para), Deactivated by -NO₂. | Major Product |

| C5 | Meta | Meta | Deactivated by -Br, Activated by -NO₂ (meta). | Minor Product |

| C6 | Ortho | Para | Activated by -Br (ortho), Deactivated by -NO₂. | Major Product |

Based on this analysis, the sulfonation of this compound is expected to yield primarily two products: 4-Bromo-2-nitrobenzenesulfonic acid and 2-Bromo-4-nitrobenzenesulfonic acid . The substitution at C4 is para to the directing bromo group, and the substitution at C6 is ortho to it. Substitution at C2 is less likely due to significant steric hindrance between the two existing large substituents.

References

- 1. youtube.com [youtube.com]

- 2. Video: meta-Directing Deactivators: –NO2, –CN, –CHO, –⁠CO2R, –COR, –CO2H [jove.com]

- 3. Explain why the Nitro group is meta directing in electrophilic aromatic s.. [askfilo.com]

- 4. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]

- 7. reddit.com [reddit.com]

mechanism of electrophilic aromatic substitution in nitrobenzene bromination

An In-depth Technical Guide to the Electrophilic Aromatic Substitution: Bromination of Nitrobenzene (B124822)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols for the electrophilic aromatic substitution (EAS) reaction of nitrobenzene bromination. Nitrobenzene presents a unique case for EAS due to the strong deactivating and meta-directing nature of the nitro group. This document will delve into the theoretical underpinnings of the reaction, supported by quantitative data and detailed experimental methodologies. Visualizations of the reaction mechanism, intermediate resonance structures, and experimental workflow are provided to facilitate a deeper understanding.

Introduction

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The bromination of nitrobenzene is a classic example of this reaction applied to a strongly deactivated aromatic system. The electron-withdrawing nature of the nitro group significantly influences the reaction's regioselectivity and rate, making it a subject of great interest in both academic and industrial research.[1] Understanding the intricacies of this mechanism is crucial for predicting reaction outcomes and designing synthetic routes for complex aromatic compounds used in drug development and materials science.

The Core Mechanism of Bromination

The bromination of nitrobenzene follows the general two-step mechanism of electrophilic aromatic substitution, which involves the initial attack by an electrophile on the aromatic ring, followed by the restoration of aromaticity.[2] However, due to the deactivation of the ring by the nitro group, this reaction requires a catalyst and more forceful conditions, such as elevated temperatures, to proceed at a reasonable rate.[1][3]

The overall reaction is as follows:

C₆H₅NO₂ + Br₂ --(FeBr₃, Heat)--> C₆H₄BrNO₂ + HBr

The mechanism can be broken down into three key stages:

-

Generation of the Electrophile: Molecular bromine (Br₂) itself is not sufficiently electrophilic to attack the electron-deficient nitrobenzene ring.[4] A Lewis acid catalyst, typically ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), is required to polarize the Br-Br bond and generate a potent electrophile, the bromonium ion (Br⁺) or a highly polarized complex.[5][6][7]

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the nitrobenzene ring acts as a nucleophile, attacking the electrophilic bromine. This step is the slow, rate-determining step of the reaction as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3][8]

-

Deprotonation and Aromatization: In the final, fast step, a weak base (such as FeBr₄⁻) removes a proton from the carbon atom bearing the bromine atom. This restores the stable aromatic system and yields the brominated product.[2][8]

Caption: Overall mechanism of nitrobenzene bromination.

Regioselectivity: The Meta-Directing Effect of the Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack.[1] This deactivation is not uniform across all positions. An analysis of the resonance structures of the sigma complex intermediates formed during ortho, para, and meta attack reveals why the meta position is favored.

-

Ortho and Para Attack: When the electrophile attacks at the ortho or para positions, one of the resulting resonance structures places a positive charge directly on the carbon atom attached to the electron-withdrawing nitro group. This is a highly unstable arrangement due to the adjacent positive charges on the carbon and nitrogen atoms of the nitro group.

-

Meta Attack: In contrast, when the attack occurs at the meta position, the positive charge in the resonance intermediates is never placed on the carbon atom directly bonded to the nitro group. While still destabilized by the inductive effect of the nitro group, the intermediates of meta attack avoid the severe destabilization seen in the ortho and para cases.

Consequently, the activation energy for meta substitution is lower than for ortho or para substitution, leading to the formation of the meta-substituted product as the major isomer.[9] Experimental data confirms that the bromination of nitrobenzene yields almost exclusively the meta isomer.[10]

Caption: Resonance structures for EAS intermediates.

Quantitative Data Summary

The bromination of nitrobenzene is characterized by its high regioselectivity and the need for forcing reaction conditions.

| Parameter | Observation | Reference(s) |

| Reactant | Nitrobenzene | - |

| Reagents | Bromine (Br₂), Ferric Bromide (FeBr₃) | [5] |

| Reaction Rate | Significantly slower than the bromination of benzene due to the deactivating -NO₂ group. | [11] |

| Conditions | Forcing conditions, such as heating above 100°C, are typically required. | [1] |

| Product Yield | High yields of the meta-substituted product can be achieved under optimized conditions. | [5] |

| Isomer Distribution | Near 100% selectivity for the meta-substituted product (1-bromo-3-nitrobenzene). | [10] |

| Intermediate Stability | The meta-substituted cationic intermediate is thermodynamically more stable than the ortho and para isomers. | [10] |

Experimental Protocols

The following is a representative experimental protocol for the bromination of nitrobenzene.

Materials:

-

Nitrobenzene

-

Bromine

-

Anhydrous Ferric Bromide (FeBr₃) or Iron filings

-

Dichloromethane (or another suitable inert solvent)

-

Sodium bisulfite solution (aqueous)

-

Sodium hydroxide (B78521) solution (aqueous, dilute)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser with a gas trap

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place nitrobenzene and the iron catalyst (or FeBr₃).[5]

-

Addition of Bromine: Slowly add bromine to the stirred mixture via a dropping funnel. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be directed to a gas trap.[5] Maintain the temperature as specified by the particular procedure, which may involve gentle heating.

-

Reaction Completion: After the addition is complete, heat the mixture under reflux for a specified period to ensure the reaction goes to completion.[5]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into cold water.

-

Add a sodium bisulfite solution to quench any unreacted bromine.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.

-

Wash the organic layer sequentially with water, dilute sodium hydroxide solution, and finally with brine.

-

-

Isolation and Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[12]

-

Caption: Experimental workflow for nitrobenzene bromination.

Conclusion

The electrophilic aromatic substitution of nitrobenzene to form this compound is a fundamentally important reaction that exemplifies the principles of substituent effects in aromatic chemistry. The strong deactivating and meta-directing influence of the nitro group dictates the reaction conditions and the regiochemical outcome. A thorough understanding of the mechanism, supported by experimental data and protocols, is essential for professionals in chemical research and drug development for the rational design and synthesis of complex aromatic molecules.

References

- 1. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sciencemadness Discussion Board - bromination of nitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solved Is the bromination reaction of nitrobenzene faster or | Chegg.com [chegg.com]

- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 1-bromo-3-nitrobenzene. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document details the known stability profile, recommended storage protocols, and potential degradation pathways. Furthermore, it outlines standardized experimental protocols for stability assessment and provides visualizations for key concepts.

Chemical and Physical Properties

This compound is a crystalline solid with the chemical formula C₆H₄BrNO₂. A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to its safe handling and storage.

| Property | Value |

| Molecular Weight | 202.01 g/mol |

| Appearance | Light yellow to tan crystalline solid |

| Melting Point | 52-56 °C |

| Boiling Point | 256 °C |

| Flash Point | 113 °C (closed cup) |

| Solubility | Insoluble in water; Soluble in acetone |

| Vapor Pressure | 0.07 mmHg |

Stability Profile

This compound is generally considered stable under normal laboratory conditions. However, its stability can be compromised by exposure to high temperatures, light, and certain chemical substances.

Thermal Stability

Photostability

As with many nitroaromatic compounds, this compound may be sensitive to light. Prolonged exposure to ultraviolet (UV) or visible light can potentially lead to degradation. Therefore, it is recommended to store the compound in light-resistant containers.

Hygroscopicity

Some sources indicate that this compound is hygroscopic, meaning it can absorb moisture from the air. The uptake of water can affect its physical and chemical stability. It is therefore essential to store it in a dry environment.

Chemical Incompatibilities

This compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances can lead to vigorous reactions and decomposition, producing hazardous byproducts such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation |

| Temperature | Store in a cool place. Some suppliers recommend storage at 0-8 °C. |

| Atmosphere | Keep in a dry and well-ventilated area. Storage under an inert gas is also recommended. |

| Container | Use a tightly closed, light-resistant container. |

| General Practice | Open containers must be carefully resealed and kept upright to prevent leakage. |

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, standardized experimental protocols should be followed. Below are detailed methodologies for key stability-indicating tests.

Thermal Stability Assessment (Based on OECD Guideline 113)

Objective: To determine the thermal stability of this compound using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a suitable TGA/DSC pan (e.g., aluminum or ceramic).

-

Instrumentation: A calibrated TGA/DSC instrument is used.

-

Experimental Conditions:

-

TGA: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) from ambient temperature to a temperature high enough to ensure complete decomposition. The weight loss as a function of temperature is recorded.

-

DSC: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere. The heat flow to or from the sample relative to a reference is measured as a function of temperature.

-

-

Data Analysis:

-

From the TGA curve, the onset temperature of decomposition and the percentage of weight loss at different temperatures are determined.

-

From the DSC curve, endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified, and the corresponding temperatures and enthalpy changes are calculated.

-

Photostability Assessment (Based on ICH Guideline Q1B)

Objective: To evaluate the photostability of this compound in its solid state and in solution.

Methodology:

-

Sample Preparation:

-

Solid State: A thin layer of the solid compound is placed in a chemically inert, transparent container.

-

Solution: A solution of known concentration is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and placed in a chemically inert, transparent container.

-

-

Control Samples: "Dark" control samples, protected from light (e.g., wrapped in aluminum foil), are stored under the same conditions to separate light-induced degradation from thermal degradation.

-

Light Exposure: Samples are exposed to a light source that provides a combination of visible and UV light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: After exposure, the samples are analyzed using a validated stability-indicating analytical method (e.g., HPLC) to determine the extent of degradation and to identify and quantify any photoproducts.

-

Data Evaluation: The results from the light-exposed samples are compared with those from the dark control samples to assess the net effect of light.

Hygroscopicity Assessment (Based on Dynamic Vapor Sorption - DVS)

Objective: To determine the moisture sorption and desorption characteristics of this compound.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-15 mg) is placed on the microbalance of the DVS instrument.

-

Initial Drying: The sample is initially dried under a stream of dry nitrogen (0% relative humidity, RH) at a constant temperature (e.g., 25 °C) until a stable weight is achieved.

-

Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample weight is monitored until equilibrium is reached (i.e., the rate of weight change is below a specified threshold).

-

Desorption Phase: The relative humidity is then decreased in a stepwise manner back to 0% RH, and the weight change is monitored at each step until equilibrium.

-

Data Analysis: A sorption-desorption isotherm is generated by plotting the percentage change in mass against the relative humidity. The hygroscopicity can be classified based on the percentage of water sorbed at a specific RH (e.g., 80% RH).

Visualizations

Potential Metabolic Pathway of this compound

The toxicity of nitroaromatic compounds is often linked to their metabolic activation. The following diagram illustrates a plausible metabolic pathway for this compound, adapted from the known metabolism of nitrobenzene. This pathway involves the reduction of the nitro group, which can lead to the formation of reactive intermediates.

Experimental Workflow for Chemical Stability Assessment

A systematic approach is crucial for thoroughly evaluating the chemical stability of a compound. The following workflow outlines the key stages in a comprehensive stability assessment.

Conclusion

This compound is a stable compound under recommended storage conditions. However, its stability can be compromised by exposure to heat, light, moisture, and incompatible chemicals. For researchers and professionals in drug development, adherence to proper storage and handling protocols is paramount to ensure the quality and reliability of experimental outcomes. When quantitative stability data is required, the experimental protocols outlined in this guide provide a robust framework for a thorough assessment.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-bromo-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2][3] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate offers mild reaction conditions, broad functional group tolerance, and the use of readily available and less toxic reagents.[1][3]

1-bromo-3-nitrobenzene is a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group activates the aryl bromide towards oxidative addition, a key step in the catalytic cycle, making it an excellent substrate for Suzuki-Miyaura coupling.[3] These application notes provide detailed protocols and quantitative data for the use of this compound in Suzuki-Miyaura coupling reactions.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The choice of catalyst, ligand, base, and solvent system can significantly impact the reaction outcome.

Table 1: Conventional Heating Conditions

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene (B28343)/H₂O (4:1) | 100 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | ~90 |

| 3-Tolylboronic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 80 | 12 | ~98 |

| 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | THF/H₂O (4:1) | 80 | 16 | ~85 |

Table 2: Microwave-Assisted Conditions

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | 1,4-Dioxane/EtOH/H₂O | 140 | 20 | High |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O (10:1) | 150 | 15 | High |

| 2-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 10 | Good |

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura coupling reactions with this compound under both conventional heating and microwave-assisted conditions.

Protocol 1: General Procedure using Conventional Heating

This protocol describes a general method for the coupling of this compound with an arylboronic acid using Tetrakis(triphenylphosphine)palladium(0) as the catalyst.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Toluene (8 mL)

-

Water (2 mL)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.[4]

-

Add the degassed solvent mixture of toluene and water to the flask.[4]

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

-

Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.

-

Add water (20 mL) and extract the product with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.[1]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol offers a rapid and efficient method for the Suzuki-Miyaura coupling of this compound.

Materials:

-

This compound (0.5 mmol, 1.0 equiv)

-

Arylboronic acid (0.75 mmol, 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv)

-

Solvent mixture (e.g., 1,4-Dioxane/Ethanol/Water)

-

Microwave reactor vial with a stir bar

Procedure:

-

In a microwave reactor vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent mixture to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to the specified temperature (e.g., 140 °C) for the designated time (e.g., 20 minutes).

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Filter the reaction mixture to remove any solids.

-

Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2][5]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction, from setup to product purification.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Application of 1-Bromo-3-Nitrobenzene in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-nitrobenzene is a versatile aromatic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents.[1][2][3] Its disubstituted benzene (B151609) ring, featuring both a bromine atom and a nitro group, offers multiple reactive sites for strategic chemical modifications. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, making it a valuable precursor for various transformations.[3] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic reactions relevant to pharmaceutical development, including its application in the synthesis of kinase inhibitors and analgesics.

Key Synthetic Transformations

The strategic manipulation of the functional groups of this compound allows for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). The primary transformations include:

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 3-bromoaniline (B18343). This transformation is a gateway to a vast number of derivatives, as the resulting aniline (B41778) is a versatile intermediate for amide bond formations, diazotization reactions, and further cross-coupling reactions.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds.

-

Suzuki-Miyaura Coupling: This reaction enables the synthesis of biaryl compounds, a common motif in pharmaceuticals, by coupling with boronic acids.

-